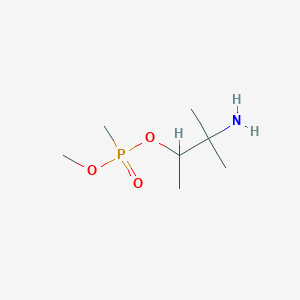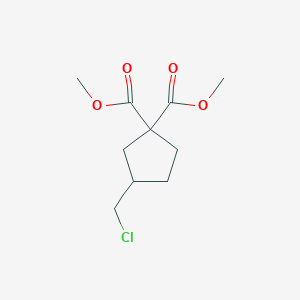
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate is an organic compound with a cyclopentane ring substituted with a chloromethyl group and two ester groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate typically involves the chloromethylation of dimethyl cyclopentane-1,1-dicarboxylate. This can be achieved through the reaction of dimethyl cyclopentane-1,1-dicarboxylate with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.
Análisis De Reacciones Químicas
Types of Reactions: Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles such as amines, alcohols, or thiols.
Reduction Reactions: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, alcohols), solvents (e.g., ethanol, methanol), and catalysts (e.g., sodium hydroxide).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., potassium permanganate), solvents (e.g., water, acetone).
Major Products:
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Dimethyl 3-(hydroxymethyl)cyclopentane-1,1-dicarboxylate.
Oxidation: Dimethyl 3-(carboxymethyl)cyclopentane-1,1-dicarboxylate.
Aplicaciones Científicas De Investigación
Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential as a building block in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate involves its reactivity due to the presence of the chloromethyl group and ester functionalities. The chloromethyl group can participate in nucleophilic substitution reactions, while the ester groups can undergo hydrolysis or reduction. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in chemical synthesis.
Comparación Con Compuestos Similares
- Dimethyl cyclopentane-1,1-dicarboxylate
- Dimethyl 3-(hydroxymethyl)cyclopentane-1,1-dicarboxylate
- Dimethyl 3-(carboxymethyl)cyclopentane-1,1-dicarboxylate
Comparison: Dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate is unique due to the presence of the chloromethyl group, which imparts distinct reactivity compared to its analogs. This makes it a valuable intermediate for further functionalization and synthesis of diverse organic compounds.
Propiedades
Número CAS |
138714-91-7 |
|---|---|
Fórmula molecular |
C10H15ClO4 |
Peso molecular |
234.67 g/mol |
Nombre IUPAC |
dimethyl 3-(chloromethyl)cyclopentane-1,1-dicarboxylate |
InChI |
InChI=1S/C10H15ClO4/c1-14-8(12)10(9(13)15-2)4-3-7(5-10)6-11/h7H,3-6H2,1-2H3 |
Clave InChI |
NWZNSYMEELGHEJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1(CCC(C1)CCl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


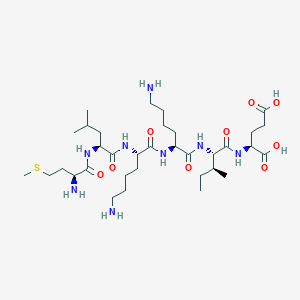
![Benzene, 1-[(1-chlorobutyl)sulfinyl]-4-methyl-](/img/structure/B14263414.png)

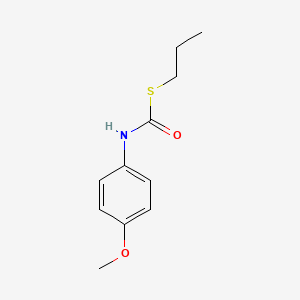
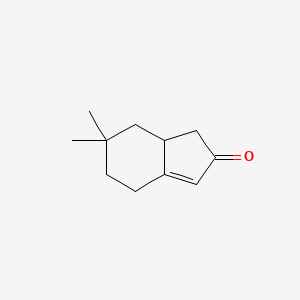
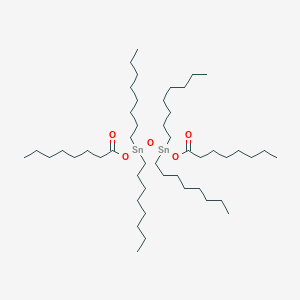
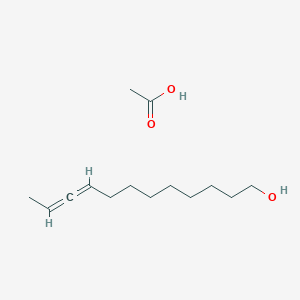
silane](/img/structure/B14263461.png)

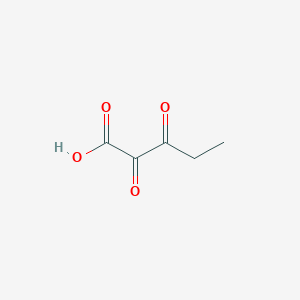
![Benzo[b]thiophen-3-amine, N-(triphenylphosphoranylidene)-](/img/structure/B14263486.png)
![Benzene, [(2-heptynyloxy)methyl]-](/img/structure/B14263496.png)
